molecular formula C21H26N2O2 B1211796 O-Demethylencainide CAS No. 37612-09-2

O-Demethylencainide

Cat. No.: B1211796
CAS No.: 37612-09-2
M. Wt: 338.4 g/mol
InChI Key: QMHJFCPHRGVEAF-UHFFFAOYSA-N
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Description

O-Demethylencainide (ODE), chemically designated as 4-hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide, is a primary active metabolite of the antiarrhythmic drug encainide. Its molecular formula is C₂₁H₂₆N₂O₂, with a CAS registry number of 37612-09-2 . ODE exhibits potent sodium channel-blocking activity, reducing the maximum upstroke velocity of cardiac action potentials, a mechanism critical to its antiarrhythmic effects . Pharmacodynamic studies highlight its superior efficacy compared to other encainide metabolites, such as 3-methoxy-O-demethylencainide (MODE), making it a key contributor to encainide’s therapeutic profile .

Structurally, ODE features a benzamide core substituted with a hydroxy group and a piperidinyl-ethylphenyl moiety, which enhances its binding affinity to cardiac sodium channels. Its metabolic formation involves the demethylation of encainide, a process that significantly influences its pharmacokinetic and pharmacodynamic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHJFCPHRGVEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958660
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-70-6, 37612-09-2
Record name 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide, O-demethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Desmethylencainide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

O-Demethylencainide vs. 3-Methoxy-O-demethylencainide (MODE)

MODE, another encainide metabolite, shares structural similarities with ODE but differs by the addition of a methoxy group at the 3-position. This modification reduces its sodium channel-blocking efficacy compared to ODE, as demonstrated in isolated cardiac tissue studies .

Key Differences:

Property This compound (ODE) 3-Methoxy-O-demethylencainide (MODE)
Molecular Formula C₂₁H₂₆N₂O₂ Likely C₂₂H₂₈N₂O₃ (inferred)*
CAS Number 37612-09-2 Not reported in literature
Pharmacological Efficacy Greater sodium current inhibition Reduced efficacy vs. ODE
Metabolic Pathway Demethylation of encainide Further methoxylation of ODE

Note: MODE’s formula is inferred based on structural data but lacks explicit confirmation in the provided evidence.

Structural Analogs and Functional Comparisons

Other O-desmethyl compounds, while structurally distinct, provide insights into the role of demethylation in pharmacological activity:

Compound Molecular Formula Primary Use/Activity Key Structural Differences vs. ODE
O-desmethyl metoclopramide C₁₃H₂₀ClN₃O₂ Prokinetic agent metabolite Lacks benzamide core; features chloro and amino substitutions
O-desmethylmethoxyphenamine C₁₀H₁₅NO Adrenergic agonist metabolite Smaller aromatic system; no piperidine moiety

Research Findings and Data Tables

Sodium Current Inhibition in Cardiac Tissue

  • ODE : Reduces peak inward sodium current by ~70% at therapeutic concentrations, per isolated tissue studies .
  • MODE : Exhibits ~40% inhibition under identical conditions, confirming its lower potency .

Physicochemical Properties

Property This compound O-desmethyl metoclopramide
Molecular Weight 338.45 g/mol 285.77 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 1.2 (lower lipophilicity)
Hydrogen Bond Donors 2 3

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